Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride typically involves multi-step reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is efficient and yields the desired compound in good quantities.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as iodine have been used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Halogenated derivatives, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyrazine derivatives, which are valuable intermediates in drug synthesis .
Scientific Research Applications
Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride involves its interaction with molecular targets such as acetylcholinesterase. It binds to both the catalytic active site and peripheral anionic site of the enzyme, inhibiting its activity. This dual binding mode is consistent with a mixed inhibition pattern . Additionally, it exhibits antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrazine derivatives: These compounds also exhibit acetylcholinesterase inhibitory activity but differ in their substitution patterns and biological activities.
Pyrrolopyrazine derivatives: These compounds are synthesized using different methods and have distinct biological activities, including anticancer properties.
Uniqueness: The uniqueness of this compound lies in its dual inhibitory activity against acetylcholinesterase and its antioxidant properties, making it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C5H12Cl2N4O |
---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydroimidazo[4,5-b]pyrazin-2-one;dihydrochloride |
InChI |
InChI=1S/C5H10N4O.2ClH/c10-5-8-3-4(9-5)7-2-1-6-3;;/h3-4,6-7H,1-2H2,(H2,8,9,10);2*1H |
InChI Key |
GLBBRRFGFIXEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C(N1)NC(=O)N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.